Methyl (S)-(+)-mandelate

Vue d'ensemble

Description

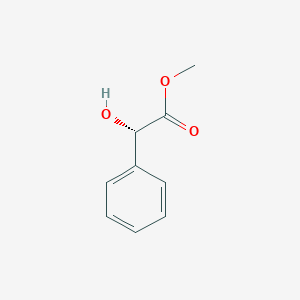

Methyl (S)-(+)-mandelate is an organic compound that belongs to the class of esters. It is the methyl ester of mandelic acid and is known for its chiral properties, existing in the (S)-(+)-enantiomeric form. This compound is widely used in various fields due to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl (S)-(+)-mandelate can be synthesized through several methods. One common approach involves the esterification of (S)-(+)-mandelic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. For example, the enantioselective reduction of methyl benzoylformate using whole cell biocatalysts like Saccharomyces cerevisiae has been reported to yield high enantiomeric excess and product concentration . This method is advantageous due to its mild reaction conditions and environmental compatibility.

Analyse Des Réactions Chimiques

Biochemical Oxidation by (S)-Mandelate Dehydrogenase

(S)-Mandelate dehydrogenase (MDH) oxidizes methyl (S)-(+)-mandelate to benzoylformate, a reaction critical in Pseudomonas putida metabolism .

Key Mechanistic Insights:

-

Substrate Specificity : MDH binds methyl mandelate with 25–50× lower affinity than (S)-mandelate but achieves comparable catalytic efficiency () .

-

Transition State Stabilization : Arg277 is essential for stabilizing the carbanion/enediolate intermediate during oxidation .

-

Isotope Effects : Solvent deuterium isotope studies confirm a hydride transfer mechanism involving FMN cofactor .

| Substrate | (mM) | (s⁻¹) | Source |

|---|---|---|---|

| (S)-Mandelate | 0.12 | 35 | |

| Methyl (S)-mandelate | 3.0 | 30 |

Thermal Decomposition in Gas Phase

Gas-phase pyrolysis of methyl mandelate (379.5–440°C) follows first-order kinetics, producing benzaldehyde, methanol, and CO .

Kinetic Parameters:

| Product | Yield (%) | Mechanism | Source |

|---|---|---|---|

| Benzaldehyde | 72 | Concerted nonsynchronous decarbonylation | |

| Carbon Monoxide | 100 | α-Lactone intermediate decomposition |

DFT studies (PBEPBE functional) corroborate a two-step mechanism with a late transition state .

Enol Formation via Flash Photolysis

Flash photolysis of methyl phenyldiazoacetate generates phenylcarbomethoxycarbene, which hydrates to form the enol of methyl mandelate .

Ketonization Kinetics:

| Condition | Rate Constant (s⁻¹) | Source |

|---|---|---|

| Neutral pH | ||

| Acidic (0.1 M HCl) |

Reaction Pathway:

-

Alkoxide Formation :

-

Nucleophilic Substitution :

Chiral Resolution and Host-Guest Interactions

Permethylated β-cyclodextrin (PM-β-CD) exhibits enantioselective binding with methyl mandelate :

| Enantiomer | Binding Energy (kcal/mol) | Stabilization Mechanism | Source |

|---|---|---|---|

| (S)-Mandelate | -12.4 | Hydrogen bonding, hydrophobic effects | |

| (R)-Mandelate | -10.9 | Dipole-dipole interactions |

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl (S)-(+)-mandelate is primarily utilized as a chiral intermediate in the synthesis of various pharmaceuticals. Its chirality enhances the efficacy and safety profiles of drugs by allowing for the selective targeting of specific biological pathways.

- Key Applications:

- Chiral Building Block: It serves as an optically active building block in the preparation of pharmaceutical intermediates, such as (S)-(-)2-hydroxy-1,2,2-triphenylethyl acetate.

- Enantioselective Reduction: The compound is involved in the enantioselective reduction of methyl benzoylformate to produce (R)-methyl mandelate, achieving high yields and enantiomeric excess using biocatalysts like Saccharomyces cerevisiae AS2.1392.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activities and metabolic pathways. Its role as a substrate in enzyme-catalyzed reactions provides insights into various biological processes.

- Case Study: Mandelate Racemase

Chiral Resolution

This compound is extensively used in chiral resolution processes, allowing chemists to isolate specific enantiomers from racemic mixtures. This is crucial for developing drugs with targeted therapeutic effects.

- Application in Enantioselective Separation:

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in chromatographic techniques. Its use ensures accurate analysis and quality control across various industries.

- Role as a Standard:

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is also employed as a flavoring agent and fragrance component in food and cosmetic formulations.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Pharmaceutical Development | Chiral intermediate for drug synthesis |

| Biochemical Research | Substrate for enzyme studies |

| Chiral Resolution | Isolation of enantiomers from racemic mixtures |

| Analytical Chemistry | Standard for chromatographic techniques |

| Flavor & Fragrance Industry | Flavoring agent and fragrance component |

Mécanisme D'action

The mechanism of action of methyl (S)-(+)-mandelate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The pathways involved often include ester hydrolysis and subsequent metabolic transformations.

Comparaison Avec Des Composés Similaires

Methyl (S)-(+)-mandelate can be compared with other similar compounds such as:

Methyl ®-(-)-mandelate: The enantiomer of this compound, which has different optical activity and potentially different biological effects.

Ethyl mandelate: Another ester of mandelic acid, differing in the alkyl group attached to the ester function.

Mandelic acid: The parent compound, which lacks the ester group and has different solubility and reactivity properties.

Uniqueness: this compound is unique due to its high enantiomeric purity and specific optical activity, making it valuable in chiral synthesis and as a resolving agent in various chemical processes .

Activité Biologique

Methyl (S)-(+)-mandelate, also known as (+)-Methyl (S)-α-hydroxyphenylacetate, is an important chiral compound utilized in various biochemical applications, particularly in asymmetric synthesis and biocatalysis. This article provides a detailed overview of its biological activity, including enzymatic interactions, synthetic applications, and potential therapeutic uses.

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.172 g/mol

- Melting Point : 56-58 °C

- Optical Activity : [α]20/D +144° in methanol

- Enantiomeric Purity : ≥98% (HPLC) .

Enzymatic Activity

This compound serves as a substrate for various enzymes, notably the enzyme (S)-mandelate dehydrogenase (MDH) from Pseudomonas putida. This FMN-dependent enzyme catalyzes the oxidation of (S)-mandelate to benzoylformate:

- Substrate Specificity : The MDH enzyme exhibits a lower binding affinity for neutral esters, such as methyl and ethyl mandelates, compared to the negatively charged (S)-mandelate. However, the catalytic efficiency (k_cat) remains comparable .

- Mechanism of Action : The reaction proceeds via the formation of a charge-transfer complex involving an electron-rich donor and oxidized FMN. This indicates that the mechanism is not a simple hydride transfer but involves transient intermediates .

Synthetic Applications

This compound is widely used in organic synthesis due to its chiral nature. It serves as a precursor for various pharmaceuticals and agrochemicals:

- Chiral Synthesis : It is utilized in the synthesis of enantiomerically enriched compounds through biocatalytic processes. For instance, engineered cytochrome P450 hydroxylases have been employed for the stereoselective synthesis of methyl mandelates .

- Pharmaceutical Relevance : The compound has been explored for its potential in synthesizing drugs with therapeutic effects, particularly in treatments requiring chiral intermediates .

Case Study 1: Biocatalytic Synthesis

A recent study demonstrated the use of engineered enzymes to produce methyl mandelates efficiently. The researchers reported high enantioselectivity and yield in their biocatalytic processes, showcasing the potential of this compound as a key intermediate in pharmaceutical synthesis .

Case Study 2: Environmental Applications

Research has indicated that certain bacterial strains can utilize this compound for bioremediation purposes. These bacteria exhibit enzymatic pathways capable of degrading aromatic compounds, highlighting the compound's role in environmental biotechnology .

Biological Activity Summary Table

| Property | Details |

|---|---|

| Enzyme Interaction | Substrate for (S)-mandelate dehydrogenase |

| Catalytic Mechanism | Charge-transfer complex formation |

| Synthesis Applications | Precursor for pharmaceuticals |

| Environmental Impact | Utilized by bacteria in bioremediation |

| Optical Purity | ≥98% (HPLC) |

Propriétés

IUPAC Name |

methyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyl (S)-(+)-mandelate?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: How is this compound used in asymmetric synthesis?

A2: this compound serves as a valuable chiral starting material in asymmetric synthesis. For instance, it plays a key role in the synthesis of (+)-dienomycin C, an alkaloid with potential pharmaceutical applications []. Additionally, it has been utilized in the asymmetric synthesis of (-)-neopodophyllotoxin [].

Q3: Can you elaborate on the stereospecific oxygen rearrangement observed during the reduction of this compound?

A3: Research has demonstrated that the reduction of this compound yields not only the expected 2-phenylethanol but also the unexpected optically pure 1-phenylethanol. This unusual outcome arises from a stereospecific oxygen atom metathesis, which proceeds through a styrene oxide intermediate. Interestingly, the concentration of this intermediate is influenced by the polarity of the solvent used in the reaction [].

Q4: How is this compound employed in enzymatic reactions?

A4: this compound is frequently used as a substrate for testing the activity and enantioselectivity of lipases. Various studies have explored its kinetic resolution using immobilized lipase preparations, particularly from Candida antarctica B (CAL-B) [, , , , , , ]. The enantioselectivity of these reactions can be significantly influenced by factors like immobilization method, pH, and the specific buffer used.

Q5: Are there other enzymes besides CAL-B that show activity towards this compound?

A5: Yes, beyond CAL-B, other enzymes demonstrate activity and enantioselectivity towards this compound. These include an esterase from Rhodobacter sphaeroides [, ], a lipase from Burkholderia sp. GXU56 [, ], a lipase from Geotrichum sp. GXU33 [], and an esterase from Dactylosporangium sp. BB08 []. These findings highlight the versatility of this compound as a substrate in biocatalytic processes.

Q6: Has this compound been studied using computational chemistry approaches?

A6: Yes, computational studies, including molecular dynamics simulations, have been conducted to analyze the enantioselective binding of this compound with β-cyclodextrin []. These studies provide valuable insights into the chiral recognition mechanism and factors influencing enantiomeric separation.

Q7: What methods are available for separating the enantiomers of Methyl mandelate?

A7: Gas chromatography, employing chiral stationary phases like β-cyclodextrin (Cyclodex B), has proven effective for separating the enantiomers of Methyl mandelate []. This technique allows for the determination of thermodynamic parameters, offering insights into the chiral recognition mechanism.

Q8: How does this compound perform in the presence of organic solvents?

A8: The research indicates that the stability and activity of enzymes like CALB towards this compound can be influenced by the presence of organic solvents [, , ]. Additionally, the choice of buffer during enzymatic reactions can impact both enzyme activity and enantiospecificity []. For instance, the use of bicarbonate buffer instead of phosphate buffer can drastically alter the activity of immobilized almond lipase towards the R and S isomers of methyl mandelate.

Q9: What are some essential tools and resources for conducting research on this compound and related compounds?

A9: Essential tools and resources for this field of research encompass:

- Chiral Chromatography: Techniques like gas chromatography and high-performance liquid chromatography (HPLC) equipped with chiral stationary phases are crucial for separating and analyzing enantiomers [, ].

- Spectroscopy: NMR and IR spectroscopy are indispensable for structural characterization and studying reaction mechanisms [].

- Enzyme Engineering and Immobilization: Techniques for enzyme engineering, such as directed evolution, and immobilization strategies play a vital role in developing efficient and robust biocatalysts for enantioselective synthesis [, , , , , , , ].

- Computational Chemistry Software: Molecular modeling software and computational chemistry tools are essential for simulating molecular interactions, predicting binding affinities, and gaining insights into chiral recognition mechanisms [].

Q10: What are the potential cross-disciplinary applications of research on this compound?

A10: Research on this compound extends beyond traditional organic chemistry and finds applications in diverse fields such as:

- Pharmaceutical Sciences: Its use as a chiral building block in drug synthesis and as a model substrate for studying enzyme kinetics and enantioselectivity holds promise for developing new pharmaceuticals [, ].

- Biotechnology: The exploration of diverse enzymes for this compound resolution and the development of immobilized biocatalysts have significant implications for biocatalytic processes and industrial applications [, , , , , , , , , , ].

- Materials Science: The study of interactions between this compound and materials like polysulfone microspheres for developing bioreactors highlights its relevance in material science and bioengineering [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.